molecular formula C9H6FNO B1337119 6-Fluoroquinolin-2(1H)-one CAS No. 22614-75-1

6-Fluoroquinolin-2(1H)-one

Cat. No. B1337119
CAS RN: 22614-75-1
M. Wt: 163.15 g/mol
InChI Key: CJVMYPHDEMEFEM-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-2(1H)-one is a fluorinated quinolone compound that is of interest due to its potential pharmacological properties. While the specific compound 6-Fluoroquinolin-2(1H)-one is not directly mentioned in the provided papers, related compounds such as 6-fluoroquinazolinylpiperidinyl moieties and fluorinated quinolones have been studied for their antimicrobial properties and as synthetic targets for antibacterial fluoroquinolones .

Synthesis Analysis

The synthesis of related fluorinated quinolones and quinolinones has been reported using various methods. For instance, a microwave-assisted multigram synthesis of fluorinated 4-hydroxyquinolinones has been developed, which offers a high yield and short reaction time compared to conventional methods . Additionally, the synthesis of 6-fluoroquinazolinylpiperidinyl moieties involved a pharmacophore hybrid approach, and the structures were characterized by NMR and HRMS spectra . The synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a related compound, was achieved through resolution with tartaric acid derivatives and supercritical fluid extraction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of a novel 1,3,4-oxadiazole thioether derivative containing a 6-fluoroquinazolinylpiperidinyl moiety was confirmed by single-crystal X-ray diffraction analysis . The absolute configuration and intermediates of flumequine, a compound related to 6-fluoroquinolin-2(1H)-one, were established by X-ray structures of diastereoisomeric salts .

Chemical Reactions Analysis

The chemical reactivity of fluorinated quinolones and related compounds has been explored in various studies. For instance, the synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones involved a nucleophilic cyclization reaction . Additionally, the fluorogenic leaving group 6-aminoquinoline was used in peptide cleavage reactions to measure the activity of chymotrypsin .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been investigated. For example, 6-methoxy-4-quinolone, a compound structurally similar to 6-Fluoroquinolin-2(1H)-one, exhibited strong fluorescence with a large Stokes' shift in aqueous media and was highly stable against light and heat . The fluorinated quinolones synthesized in the study by were evaluated for their phototoxicity and cytotoxic activities against various cell lines, indicating their potential for medical applications.

Scientific Research Applications

Antitubercular Potency

6-Fluoroquinolin-2(1H)-one derivatives have been explored for their potential in combating tuberculosis. A study on the synthesis and evaluation of 4-hydroxyquinolin-2(1H)-ones, including a derivative with a 6-fluoro substitution, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis without acute toxicity or genotoxicity in cellular models. This suggests their viability as promising compounds for further antitubercular drug development (M. B. de Macedo et al., 2017).

Fluorescence Applications

6-Fluoroquinolin-2(1H)-one compounds have been utilized in the synthesis of novel fluorophores for biochemical applications. These fluorophores exhibit enhanced fluorescence properties and have been successfully employed in the labeling of oligodeoxyribonucleotides, demonstrating their utility in bioanalytical and diagnostic applications (Shipra Singh & Ramendra K. Singh, 2007).

Neurofibrillary Tangle Imaging

The derivative [18F]MK-6240, based on 6-fluoroquinolin-2(1H)-one, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer’s disease, showcasing the chemical’s role in advancing neurodegenerative disease diagnostics (T. Collier et al., 2017).

Antimalarial Activity

Derivatives of 6-fluoroquinolin-2(1H)-one have been evaluated for antimalarial properties, showing significant in vitro and in vivo activity against Plasmodium species. This highlights their potential as a starting point for the development of new antimalarial therapies (Patrick Hochegger et al., 2019).

Antimicrobial Potency

A series of 6-fluoroquinolin-2(1H)-one derivatives have demonstrated broad spectrum antimicrobial activity, including against drug-resistant bacterial strains. This underlines the compound's potential in addressing the growing issue of antibiotic resistance (N. Desai et al., 2012).

Safety And Hazards

6-Fluoroquinolin-2(1H)-one may be harmful if swallowed or in contact with skin, and it causes eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMYPHDEMEFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431438
Record name 6-FLUOROQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinolin-2(1H)-one

CAS RN

22614-75-1
Record name 6-Fluoro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22614-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-FLUOROQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-fluoroquinoline 1-oxide from Step B (5.0 g, 30.65 mmol) in acetic anhydride (30 mL) is heated at 110° C. for 6.5 hours. The reaction is allowed to stand at room temperature overnight. The solid (1.1 g) is collected and recrystallized from anhydrous ethanol (75 mL). The reddish crystals are collected by filtration and dried under high vacuum to give the title compound (0.653 g), m.p. dec. 269–270° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DDQ (0.38 g, 1.7 mmol) was added to a solution of 6-fluoro-3,4-dihydro-1H-quinolin-2-one (0.18 g, 1.1 mmol) in dioxane (25 mL) and the resulting solution was refluxed for 16 h. The mixture was concentrated, and sat aqueous Na2CO3 (25 mL) was added followed by extraction into an organic mixture (MeOH:CH2Cl2; 1:10, 3×50 mL). The combined organic phase was dried (Na2SO4), filtered, concentrated under reduced pressure and purified by flash CC (SiO2; CH2Cl2/MeOH 20:1) to give the title compound (0.056 g, 31%). 1H NMR (DMSO-D6) δ 11.8 (brs, 1H), 7.85 (d, J=9.4 Hz), 7.50 (dd, J=2.8, 9.2 Hz), 7.43-7.37 (m, 1H), 7.37-7.25 (m, 1H), 6.54 (d, J=9.4 Hz).
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods III

Procedure details

An intimate mixture of N-(4-fluorophenyl)cinnamamide (10 g, 42 mmol) and aluminum trichloride (16.4 g, 123 mmol, 3 eq) was heated rapidly to melting and then heated at 100° C. for 3 h. After cooling to room temperature, ice-water was added and the resultant precipitate was washed with water (300 ml) and then with 5% aqueous hydrochloric acid (3×100 ml) to afford 6-fluoro-1,2-dihydroquinolin-2-one as a brown solid (7.8 g, 88%) which was used without further purification; (ES, m/z): [M+H]+ 164; 1H NMR (300 MHz, DMSO): δ 11.82 (broad s, 1H), 7.86 (d, J=9.4 Hz, 1H), 7.61 (d, J=8.7 Hz, 1H), 7.29-7.40 (m, 2H), 6.54 (d, J=9.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Hassan, M Badr, D Abdelhamid, HA Hassan… - Bioorganic …, 2022 - Elsevier
Angiogenesis is essential in the growth of solid tumors which need oxygen and nutrients supply to grow in size. The VEGF/VEGFR-2 signaling pathway plays an important role in tumor …
Number of citations: 9 www.sciencedirect.com
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
Bromination of ten known fluorinated quinolin-2(1H)-ones by the KBrO 3 /HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 www.sciencedirect.com
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
Bromination of ten known fluorinated quinolin-2 (1H)-ones by the KBrO3/HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 papers.ssrn.com
VA Mamedov, EA Khafizova, VV Syakaev… - Tetrahedron, 2018 - Elsevier
A new and highly efficient method for the synthesis of 4-(benzimidazol-2-yl)quinolin-2(1H)-ones via the rearrangement of spiroquinoxalinones in moderate-to-excellent yields has been …
Number of citations: 10 www.sciencedirect.com
VA Mamedov, EA Khafizova… - New Materials …, 2018 - jomardpublishing.com
A new and highly efficient method for the synthesis of 4-(benzimidazol-2-yl) quinolin-2 (1H)-ones via the sequential rearrangements of ethyl 2-(3-chloro-2-oxoindolin-3-yl) acetates and …
Number of citations: 2 jomardpublishing.com
SR Inglis, C Stojkoski, KM Branson… - Journal of medicinal …, 2004 - ACS Publications
The Src Homology 3 (SH3) domains are small protein−protein interaction domains that bind proline-rich sequences and mediate a wide range of cell-signaling and other important …
Number of citations: 96 pubs.acs.org
C Bonnefous, JE Payne, J Roppe… - Journal of medicinal …, 2009 - ACS Publications
There are three isoforms of dimeric nitric oxide synthases (NOS) that convert arginine to citrulline and nitric oxide. Inducible NOS is implicated in numerous inflammatory diseases and, …
Number of citations: 88 pubs.acs.org
M Naik, V Humnabadkar, SJ Tantry… - Journal of medicinal …, 2014 - ACS Publications
4-Aminoquinolone piperidine amides (AQs) were identified as a novel scaffold starting from a whole cell screen, with potent cidality on Mycobacterium tuberculosis (Mtb). Evaluation of …
Number of citations: 90 pubs.acs.org
CK Skepper, D Armstrong, CJ Balibar… - Journal of Medicinal …, 2020 - ACS Publications
Since their discovery over 5 decades ago, quinolone antibiotics have found enormous success as broad spectrum agents that exert their activity through dual inhibition of bacterial DNA …
Number of citations: 20 pubs.acs.org
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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